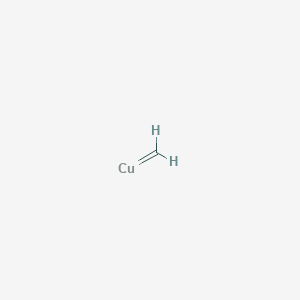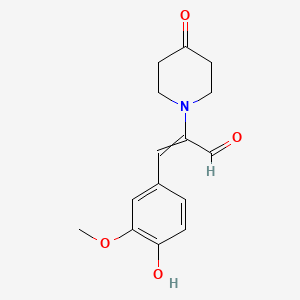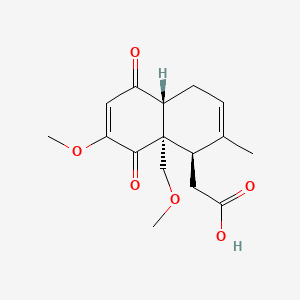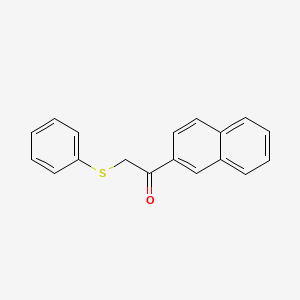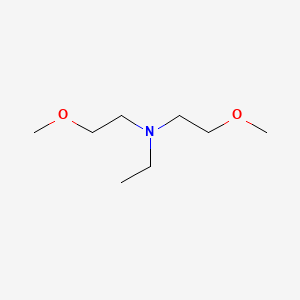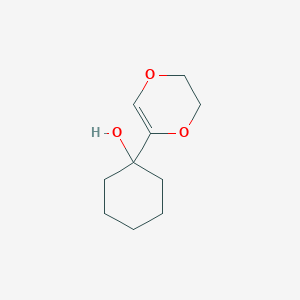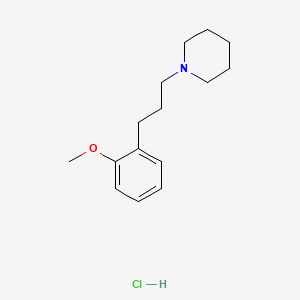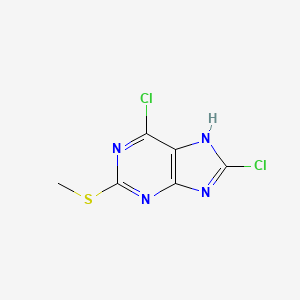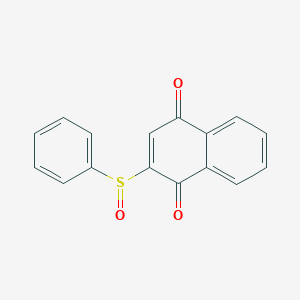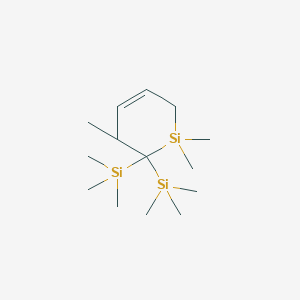
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline is a silicon-containing organic compound It is characterized by the presence of trimethylsilyl groups and a tetrahydrosiline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with a suitable silane precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline involves its interaction with molecular targets through its silicon-containing functional groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosilane: A closely related compound with similar structural features.
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiloxane: Another similar compound with an oxygen atom in the structure.
Uniqueness
1,1,3-Trimethyl-2,2-bis(trimethylsilyl)-1,2,3,6-tetrahydrosiline is unique due to its specific arrangement of silicon and trimethylsilyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
104575-73-7 |
|---|---|
Fórmula molecular |
C14H32Si3 |
Peso molecular |
284.66 g/mol |
Nombre IUPAC |
trimethyl-(1,1,5-trimethyl-6-trimethylsilyl-2,5-dihydrosilin-6-yl)silane |
InChI |
InChI=1S/C14H32Si3/c1-13-11-10-12-17(8,9)14(13,15(2,3)4)16(5,6)7/h10-11,13H,12H2,1-9H3 |
Clave InChI |
VAFIARCKHACXSR-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC[Si](C1([Si](C)(C)C)[Si](C)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)


